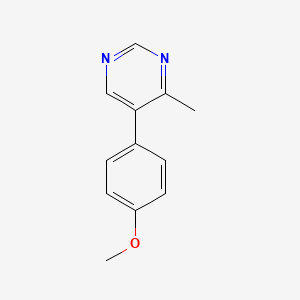![molecular formula C12H18O4 B14243485 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one CAS No. 189824-44-0](/img/structure/B14243485.png)
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14,15-Trioxadispiro[5152]pentadecan-3-one is a complex organic compound with the molecular formula C12H20O3 It is characterized by its unique spiro structure, which includes three oxygen atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one typically involves multi-step organic reactions. One common method includes the formation of the spiro structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure higher yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Applications De Recherche Scientifique
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,14,15-Trioxadispiro[5.1.5.2]pentadecane: Similar in structure but lacks the ketone group.
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.5.2]pentadecane: Contains sulfur and nitrogen atoms, making it chemically distinct.
2,7,10-Trioxadispiro[2,2,4,2]dodecane: A smaller spiro compound with a different ring structure.
Uniqueness
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one is unique due to its specific spiro structure and the presence of a ketone group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
189824-44-0 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
7,14,15-trioxadispiro[5.1.58.26]pentadecan-11-one |
InChI |
InChI=1S/C12H18O4/c13-10-4-8-12(9-5-10)14-11(15-16-12)6-2-1-3-7-11/h1-9H2 |
Clé InChI |
GEWIRNPCVKWKGK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC3(CCC(=O)CC3)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
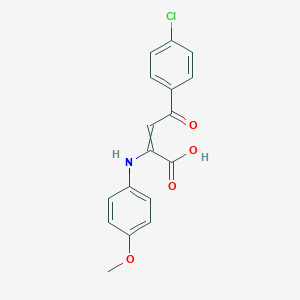
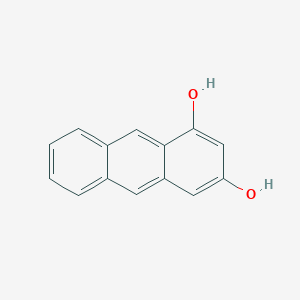
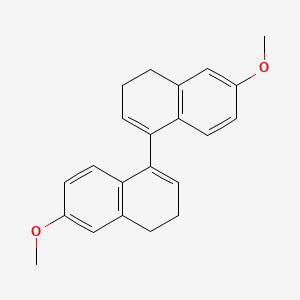

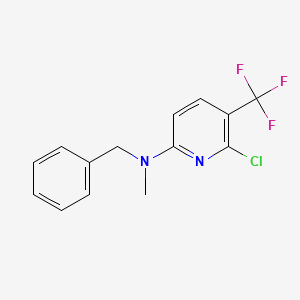
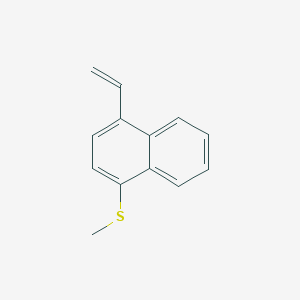
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
